molecular formula C18H27N5O3 B2838699 8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 916029-91-9

8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2838699
M. Wt: 361.446
InChI Key: WBQMGRIGQQFKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H27N5O3 and its molecular weight is 361.446. The purity is usually 95%.
BenchChem offers high-quality 8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their potential as antidepressant agents. Studies have identified compounds within this class that exhibit significant affinity for serotonin receptors (5-HT1A/5-HT7) and exhibit phosphodiesterase (PDE4B and PDE10A) inhibitor activity. These compounds have shown promise in preliminary pharmacological studies, indicating potential antidepressant and anxiolytic effects, which are crucial for the development of new therapeutic agents. The molecular modeling of these derivatives has highlighted the importance of fluorinated arylpiperazinylalkyl substitutions for enhancing receptor affinity and selectivity, suggesting a pathway for designing novel antidepressant and/or anxiolytic drugs (Zagórska et al., 2016).

Receptor Affinity and SAR Studies

Further structure-activity relationship (SAR) studies have contributed to identifying potent ligands for serotonin and dopamine receptors, emphasizing the role of substitutions at specific positions on the imidazo[2,1-f]purine-2,4-dione nucleus. These studies have not only advanced our understanding of the molecular basis for receptor affinity and selectivity but also provided a foundation for developing compounds with optimized pharmacological profiles for treating affective disorders (Zagórska et al., 2015).

Antagonistic Activity on Adenosine Receptors

Research into the antagonistic activity of imidazo[2,1-f]purine-2,4-dione derivatives on A(3) adenosine receptors has unveiled the therapeutic potential of these compounds in modulating adenosine receptor activity. By evaluating the effects of various substitutions, studies have aimed to enhance both the potency and hydrophilicity of these molecules, expanding their utility in pharmacological interventions (Baraldi et al., 2008).

properties

IUPAC Name

6-butan-2-yl-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-7-11(3)22-12(4)13(5)23-14-15(19-17(22)23)20(6)18(25)21(16(14)24)9-10-26-8-2/h11H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQMGRIGQQFKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCOCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butan-2-yl-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

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